Triethylene glycol monoethyl ether

Description

Historical Perspectives on Glycol Ether Research Trajectories

The investigation of glycol ethers dates back to the early 20th century, with the commercial introduction of products like "Cellosolve" in 1924 by the Carbide & Carbon Chemicals Corporation. wikipedia.org This early research was primarily driven by the need for effective and economical solvents for various industrial applications, including for gums, resins, and cellulose (B213188) esters. wikipedia.org Over the decades, the family of glycol ethers expanded to include a wide array of compounds with varying chain lengths and ether substituents. nih.gov

A significant shift in the research trajectory occurred as scientific understanding of the toxicological profiles of different glycol ethers evolved. nih.govresearchgate.net Historically, ethylene (B1197577) glycol ethers (E-series) were more widely used; however, studies began to indicate potential adverse health effects associated with some of these compounds. researchgate.net This led to a gradual but steady shift towards the use of propylene (B89431) glycol ethers (P-series), which were generally found to exhibit a more favorable toxicological profile. nih.govresearchgate.net This transition reflects a broader trend in chemical research and industry towards the development and application of safer alternatives.

Evolution of Scientific Understanding Regarding Triethylene Glycol Monoethyl Ether and Analogous Compounds

The scientific understanding of this compound and its analogs has progressed significantly from basic characterization to in-depth studies of their physicochemical properties and interactions at a molecular level. Early research focused on determining fundamental properties such as boiling point, density, and solubility.

Subsequent research delved into more complex aspects, including their metabolic pathways. Studies have shown that a primary metabolic route for compounds like triethylene glycol monomethyl ether involves oxidation via alcohol dehydrogenase, leading to the formation of an alkoxy acid. nih.gov Another significant metabolic pathway is O-dealkylation by P-450 mixed-function oxidases, which results in the formation of triethylene glycol. nih.gov

The understanding of the structure-property relationships within the glycol ether family has also matured. For instance, the number and position of ethylene glycol units on a molecule have been shown to influence properties such as film orientation and chemiresistive sensor responses. researchgate.net This detailed molecular-level understanding is crucial for the rational design of new materials with specific functionalities.

Current Research Landscape and Emerging Academic Inquiry for this compound

The current research landscape for this compound and its derivatives is diverse and expanding into novel areas of inquiry. Academic research continues to explore its fundamental properties and applications while also investigating its potential in advanced materials and technologies.

One active area of research is the use of this compound in the development of new polymers and materials with tailored properties. For example, it has been used in the synthesis of conductive polythiophenes that exhibit high stability in their doped state, suggesting potential applications in organic electronics. psu.eduresearchgate.net Researchers are also investigating its use in modifying materials for applications such as redox flow batteries and as a component of polymeric electrolytes for electrochemical devices. sigmaaldrich.com

Furthermore, its properties as a hydrophilic and chemically stable monomer make it a subject of interest in polymer chemistry. specialchem.com Its ability to act as a humectant and emulsifier continues to be explored in the context of personal care product formulations. chemimpex.com The compound's role as a solvent in various chemical reactions and industrial processes also remains an area of active investigation, with a focus on optimizing reaction conditions and understanding its interactions with other chemical species.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18O4 | nih.gov |

| Molecular Weight | 178.23 g/mol | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 255 °C | inchem.org |

| Melting Point | -19 °C | inchem.org |

| Density | 1.02 g/mL | inchem.org |

| Refractive Index | 1.436 at 25 °C | nih.gov |

| Flash Point | 135 °C (open cup) | inchem.org |

| Vapor Pressure | 0.3 Pa at 20 °C | inchem.org |

| Solubility in Water | Very good | inchem.org |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Provides information on the proton environment in the molecule. | chemicalbook.com |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | chemicalbook.com |

| Mass Spectrometry | Shows a molecular ion peak corresponding to the compound's molecular weight. | ufz.de |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for O-H, C-H, and C-O functional groups. | chemicalbook.com |

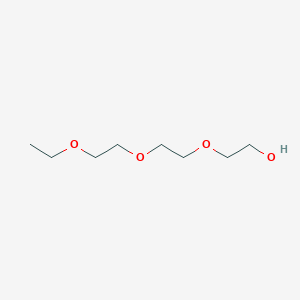

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-ethoxyethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSMVVDJSNMRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4, Array | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024368 | |

| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID. | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c. | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with most organic solvents., In water, miscible, Solubility in water: very good | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02 | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.2 | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3 | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

112-50-5 | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol monoethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-ethoxyethoxy)ethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G0E2G9582 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C | |

| Record name | ETHOXY TRIGLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLENE GLYCOL MONOETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0718 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Toxicological Assessment and Mechanistic Studies of Triethylene Glycol Monoethyl Ether

Developmental Toxicity Investigations

Prenatal Exposure Outcomes and Fetal Development Anomalies

Investigations into the developmental toxicity of glycol ethers have revealed varying profiles among the different compounds in this chemical family. While extensive research has been conducted on compounds like ethylene (B1197577) glycol monoethyl ether (EGEE), data specific to triethylene glycol monoethyl ether is more limited. Studies on related compounds, however, provide a basis for understanding potential effects. For instance, prenatal exposure to ethylene glycol monoethyl ether in animal models has been shown to produce embryo lethality and malformations. nih.gov In contrast, diethylene glycol monoethyl ether (DEGEE) did not produce detectable embryotoxic, fetotoxic, or teratogenic effects in similar experimental models. nih.gov

Research on triethylene glycol dimethyl ether (triEGdiME), a structurally related compound, found that oral administration to pregnant mice during major organogenesis resulted in adverse effects on fetal growth and morphological development. nih.gov Major malformations observed in these studies primarily affected the development of the neural tube, craniofacial structures, and the axial skeleton. nih.gov

Skeletal Variations and Growth Retardation in Experimental Models

Experimental studies have identified skeletal variations and growth retardation as significant outcomes of prenatal exposure to certain glycol ethers. In studies involving triethylene glycol dimethyl ether (triEGdiME), a significant reduction in average fetal body weight per litter was observed. nih.gov Furthermore, developmental effects noted in the offspring of rats and rabbits treated with a related compound, triethylene glycol monomethyl ether (TGME), included skeletal variants and decreased body weight gain. psu.edu Similarly, prenatal exposure to ethylene glycol monoethyl ether (EGEE) in rats led to significantly reduced fetal body weights. nih.gov Pups prenatally exposed to EGEE also developed kinked tails, a gross abnormality that appeared postnatally. nih.gov

Comparative Developmental Toxicity Profiles of this compound and Related Glycol Ethers

The developmental toxicity of glycol ethers varies significantly with their chemical structure. Generally, ethylene glycol monoethers exhibit greater acute toxicity than the corresponding diethylene glycol monoethers in both rats and mice. ecetoc.org

In a comparative study, ethylene glycol monoethyl ether (EGEE) and its acetate (B1210297) (EGEEA) were applied cutaneously to pregnant rats. nih.gov Both compounds caused a reduction in maternal body weight, completely resorbed litters, fewer live fetuses per litter, and significantly reduced fetal body weights. nih.gov Visceral malformations and skeletal variations were also significantly increased in the EGEE and EGEEA groups. nih.gov In stark contrast, diethylene glycol monoethyl ether (diEGEE), which is more structurally similar to this compound, did not produce any detected embryotoxic, fetotoxic, or teratogenic effects in the same experimental setup. nih.gov This suggests that the addition of ethylene glycol units can modify the toxicological profile of the substance. Similarly, studies on triethylene glycol monomethyl ether (TGME) indicate it is a developmental toxicant, with effects including skeletal variants and decreased body weight gain observed in offspring. psu.edu

Table 1: Comparative Developmental Toxicity of Select Glycol Ethers in Rats

| Compound | Route | Observed Developmental Effects | Reference |

|---|---|---|---|

| Ethylene Glycol Monoethyl Ether (EGEE) | Cutaneous | Reduced live fetuses, reduced fetal body weight, visceral malformations, skeletal variations. | nih.gov |

| Ethylene Glycol Monoethyl Ether Acetate (EGEEA) | Cutaneous | Reduced live fetuses, reduced fetal body weight, visceral malformations, skeletal variations. | nih.gov |

| Diethylene Glycol Monoethyl Ether (diEGEE) | Cutaneous | No embryotoxic, fetotoxic, or teratogenic effects detected. | nih.gov |

| Triethylene Glycol Monomethyl Ether (TGME) | Oral | Skeletal variants, decreased body weight gain. | psu.edu |

Reproductive System Effects and Gonadal Pathology

Testicular Morphology and Function in in vivo Studies

The testes are recognized as target organs for the toxic effects of certain glycol ethers. nih.govresearcherslinks.com Exposure to ethylene glycol monomethyl ether (EGME), for example, is known to cause testicular toxicity. cabidigitallibrary.org Studies on EGME in rats have shown decreased weight and size of testes and epididymides, which correlated with tubular atrophy of the testes. cabidigitallibrary.org Less severe changes included Sertoli cell vacuolation and degeneration and depletion of elongating spermatids. cabidigitallibrary.org

Ethylene glycol monoethyl ether (EGEE) has been shown to produce damage of an identical nature to EGME, though a larger dose was required to elicit an equivalent level of severity. researchgate.netscispace.com The primary site of damage was identified as the primary spermatocytes undergoing meiotic maturation and division. researchgate.netscispace.com In contrast to these findings for some of the shorter-chain glycol ethers, studies on diethylene glycol monoethyl ether (DEGEE) indicated it is without adverse effects on fertility and reproductive performance in mice, despite a decrease in cauda epididymal sperm motility in F1 males at the highest dose tested. nih.gov

Spermatogenesis and Fertility Assessments

Effects on spermatogenesis are a key concern with some glycol ethers. Ethylene glycol monomethyl ether (EGME) is known to target spermatocytes within a short time of dosing, and with continued exposure, leads to progressive depletion and/or degeneration of subsequent cell types like round and elongating spermatids. cabidigitallibrary.org This results in a dose-related decrease in total sperm count and sperm viability. cabidigitallibrary.orgresearchgate.net In rats, EGME induced a dose-related decrease in fertility and, at higher doses, complete sterility. nih.gov

Studies on ethylene glycol monoethyl ether (EGEE) in adult rats demonstrated a significant decrease in the populations of haploid cells (spermatids) and an increase in diploid and tetraploid cells in the testes. researchgate.net This indicates a disruption of the normal process of spermatogenesis. In contrast, diethylene glycol monoethyl ether (DEGEE) had no effect on reproduction in either the F0 or F1 generation of mice in a continuous breeding study. nih.gov

Table 2: Effects of Glycol Ether Exposure on Male Reproductive Parameters

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Ethylene Glycol Monomethyl Ether (EGME) | Rat | Decreased testes/epididymides weight, testicular tubular atrophy, decreased sperm count and motility, decreased fertility index. | cabidigitallibrary.org |

| Ethylene Glycol Monoethyl Ether (EGEE) | Rat | Damage to primary spermatocytes, decreased haploid cell populations in testes. | researchgate.netscispace.comresearchgate.net |

| Diethylene Glycol Monoethyl Ether (DEGEE) | Mouse | No adverse effects on fertility or reproductive performance; decreased sperm motility in F1 males at high doses. | nih.gov |

Systemic Organ Toxicity and Histopathological Alterations

Exposure to certain glycol ethers can lead to systemic organ toxicity, with the liver being one of the target organs.

High doses of some glycol ethers have been associated with an increase in liver weight, which is often interpreted as an adaptive change in the absence of pathological findings. ecetoc.org However, more severe hepatic effects have been noted with certain congeners.

In a 13-week drinking water study with triethylene glycol monomethyl ether (TGME) in rats, statistically significant changes in relative liver weight were observed. nih.gov Histopathological examination revealed hepatocellular cytoplasmic vacuolization. nih.gov Similarly, chronic exposure to glycol ethers in humans may lead to hepatic histologic changes. nih.gov Animal studies have also reported hemangiosarcoma of the liver in male mice exposed to 2-butoxyethanol. epa.gov

It is important to note that not all glycol ethers exhibit significant hepatotoxicity. For example, a study on workers exposed to ethylene glycol monoethyl ether acetate (EGEEA) did not find it to be a hepatotoxin in that specific workplace setting. nih.gov

Table 2: Hepatic Effects of Selected Glycol Ethers

| Glycol Ether | Observed Hepatic Effects |

|---|---|

| Triethylene Glycol Monomethyl Ether (TGME) | Increased relative liver weight, Hepatocellular cytoplasmic vacuolization nih.gov |

| 2-Butoxyethanol | Hemangiosarcoma of the liver (in male mice) epa.gov |

| Ethylene Glycol Monoethyl Ether Acetate (EGEEA) | No significant hepatotoxicity observed in an occupational study nih.gov |

Renal Effects and Kidney Pathology

In studies involving lethal doses of this compound (TGEE), congestion of the kidneys has been observed. nih.gov While some glycol ethers are associated with kidney function changes, the primary toxic effects of ethylene glycol ethers are typically related to other systems. scbt.comecetoc.org For instance, the metabolism of ethylene glycol can lead to the formation of calcium oxalate (B1200264) crystals, which contribute to acute tubular necrosis and renal failure. nih.gov However, studies on triethylene glycol (TEG), a related compound, showed that while high oral doses in rats resulted in increased relative kidney weight and changes in urine volume and pH, they did not cause the severe hepatorenal injury characteristic of lower glycol homologues like ethylene glycol. nih.gov This suggests that the renal effects of TGEE may be less severe than those of some other glycol derivatives.

Neurological Systemic Toxicity Assessments

The principal clinical signs of acute intoxication with glycol ethers in animals are consistent with the non-specific central nervous system (CNS) depression commonly seen with organic solvents. ecetoc.org While there is a concern for the potential of developmental neurotoxicity with some ethylene glycol ethers, specific neurotoxicity testing on higher congeners like diethylene or triethylene glycol ethers is not widely available. epa.gov For example, studies on ethylene glycol monoethyl ether (EGEE) in rats showed statistically significant changes in motor function and activity tests following prenatal exposure. epa.gov However, it is noted that data on a series of glycol ethers has not resulted in the observation of neurologic effects similar to those seen with ethylene glycol monomethyl ether (EGME) for any other glycol ether. epa.gov

Dermal and Ocular Irritation and Absorption Dynamics

Cutaneous Exposure Pathways and Dermal Penetration Rates

Glycol ethers have the potential to penetrate the skin, making it a significant potential route of exposure. ecetoc.org In vitro studies on human skin have been used to determine the diffusion rate of related compounds. For instance, triethylene glycol monomethyl ether (TGME) was found to have a diffusion rate of 34 µg/sq cm/hr through human epidermis. nih.gov Studies comparing various glycol ethers have shown that the degree of penetration varies with the chemical structure. ecetoc.orgnih.gov The permeability of skin can be influenced by factors such as hydration, which can swell the corneocytes and loosen the intercellular lipid packing, thereby decreasing the diffusional resistance. nih.gov In vitro studies using the Franz cell method with human skin are a common way to calculate skin permeation profiles for glycol ethers. nih.gov

Localized Skin Irritation and Systemic Absorption Consequences

This compound is generally not considered a primary skin irritant based on animal models. nih.govscbt.com In a study on rabbits, TGEE was found to be not irritating, with only barely perceptible erythema observed in some subjects after 24 hours, which resolved without edema. nih.gov The mean primary irritation score was very low. nih.gov However, prolonged or repeated exposure to glycol ethers may lead to more severe skin irritation due to their solvent properties, potentially causing dryness or cracking. ecetoc.orginchem.org

Despite its low irritation potential, skin contact with TGEE may lead to systemic effects following absorption. scbt.comscbt.com Entry through broken or irritated skin can lead to systemic injury. scbt.comscbt.com While there is no evidence from animal or human observations that glycol ethers are skin sensitizers, absorption through the skin can contribute significantly to total systemic exposure. ecetoc.org

Table 1: Dermal Irritation Study of TGEE in Rabbits

| Observation Time | Erythema Score (Mean) | Edema Score (Mean) | Primary Irritation Score (Mean) |

| 24 hours | 0.33 | 0 | 0.17 |

| 72 hours | 0 | 0 | Not Reported |

Data based on a study where 0.5 mL of TGEE was applied to intact and abraded skin of rabbits for 24 hours. Scores are based on the Consumer Product Safety Act, Title 16 CFR 1500.42. nih.gov

Ocular Surface Responses and Irritation Potentials

This compound is considered to be a mild eye irritant. nih.gov In an acute eye irritation study with rabbits, instillation of TGEE into the conjunctival sac resulted in conjunctival redness, chemosis, and/or discharge in all animals at 24 hours. nih.gov These effects had completely resolved in some of the rabbits by 72 hours. nih.gov Importantly, no corneal opacity or iris lesions were observed at any point during the study. nih.gov While direct contact may cause transient discomfort, such as tearing or redness similar to windburn, it is not expected to cause significant corneal injury. scbt.comnih.gov

Table 2: Ocular Irritation Study of TGEE in Rabbits

| Observation Time | Conjunctival Redness | Chemosis | Discharge | Iris Lesions | Corneal Opacity |

| 24 hours | Present (Score 1 or 2) | Present (Score 1 or 2) | Present (Score 1 or 2) | Absent (Score 0) | Absent (Score 0) |

| 72 hours | Resolved in some animals | Resolved in some animals | Resolved in some animals | Absent (Score 0) | Absent (Score 0) |

Data based on a study where 0.1 mL of TGEE was instilled into the eyes of New Zealand white rabbits. Observations were graded according to the Consumer Product Safety Act, Title 16 CFR 1500.42. nih.gov

Hematopoietic System Impact Analysis

The toxicological profile of glycol ethers shows that some compounds in this family can have effects on the hematopoietic system. Specifically, exposure to ethylene glycol methyl and ethyl ethers has been linked to anemia, granulocytopenia, and leukopenia in humans. ecetoc.org A case study of workers exposed to ethylene glycol monomethyl ether (EGME) through skin contact reported abnormally low white blood cell counts with relative lymphocytosis. nih.gov However, studies on triethylene glycol (TEG) in rats showed that while there was a decrease in hemoglobin concentration and hematocrit, this was likely due to hemodilution following the absorption of large doses and not indicative of direct hematopoietic toxicity. nih.gov There is limited evidence to suggest that TGEE itself has a significant direct impact on the hematopoietic system in a manner similar to the shorter-chain glycol ethers. ecetoc.org

In vitro Hemopoietic Cell Line Studies

The in vitro toxicity of ethylene glycol ethers has been evaluated using various hemopoietic cell lines, including those from human, rat, and mouse origins. nih.gov These studies have encompassed both growth-factor-dependent and leukemic cell lines to determine the cytotoxic potential of these compounds. nih.gov

Research has shown that several ethylene glycol ethers, notably ethylene glycol monobutyl ether (EGBE), are considered hemopoietic toxins based on the concentrations that cause a 50% reduction in cell viability (IC50). nih.gov For instance, EGBE was identified as the most potent toxin against the human promyelocytic cell line, NB4, with an IC50 of 5 mM after 6 hours of exposure, which decreased to 0.1 mM after 96 hours. nih.gov Similarly, its IC50 for the factor-dependent cell line DA1 was 80 µM after 48 hours. nih.gov

The toxic effects of these ethers were observed to increase linearly with time. nih.gov Interestingly, factor-dependent cell lines did not show significantly greater sensitivity compared to leukemic cell lines. nih.gov The toxicity of ethylene glycol ethers was also confirmed through colony-forming unit (CFU-C) assays using human cord blood cells and in murine bone marrow long-term cultures, with IC50 values in the range of 5-10 mM. nih.gov Stromal cells within the adherent layer of these cultures demonstrated greater resistance to the toxic effects than the hemopoietic cells themselves. nih.gov

Chronic exposure to these compounds over a two-month period did not indicate any cumulative effects on the cellularity of the cultures. nih.gov This suggests the possibility that fibroblastic or macrophage cells may play a role in detoxifying the culture environment. nih.gov

| Cell Line Type | Species | Compound | IC50 | Exposure Time |

| Human promyelocytic (NB4) | Human | EGBE | 5 mM | 6 hours |

| Human promyelocytic (NB4) | Human | EGBE | 0.1 mM | 96 hours |

| Factor-dependent (DA1) | Not Specified | EGBE | 80 µM | 48 hours |

| Human cord blood (CFU-C) | Human | Ethylene Glycol Ethers | 5-10 mM | Not Specified |

| Murine bone marrow | Mouse | Ethylene Glycol Ethers | 5-10 mM | Not Specified |

Erythrocyte Fragility and Blood Component Alterations

Exposure to certain ethylene glycol ethers is known to induce hemolytic anemia in some animal species. epa.gov The in vivo effects are often preceded by swelling and morphological changes in erythrocytes. epa.gov The primary mechanism for this toxicity is the metabolism of ethylene glycol ethers to their corresponding alkoxyacetic acids. epa.govnih.gov For example, ethylene glycol monobutyl ether (EGBE) is metabolized to butoxyacetic acid (BAA), which has been shown to be the more potent hemolytic agent. epa.gov In vitro studies have demonstrated that while EGBE has minimal direct effects, BAA causes time- and concentration-dependent swelling, reduced deformability, and ultimately, hemolysis of erythrocytes. epa.gov

Studies have shown a strong correlation between the cholesterol content of the red blood cell membrane and its osmotic fragility. nih.gov A decrease in membrane cholesterol leads to an increase in osmotic fragility, while an increase in cholesterol has the opposite effect. nih.gov This relationship highlights the stabilizing role of cholesterol in the erythrocyte membrane. nih.gov

Alterations in blood components are a key indicator of the hematotoxicity of glycol ethers. Administration of compounds like ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE) has been shown to cause bone marrow hemorrhage, hypocellularity, and suppression of erythropoiesis in animal models. epa.gov

| Compound | Effect on Erythrocytes | Key Metabolite |

| Ethylene Glycol Monobutyl Ether (EGBE) | Swelling, morphological alterations, hemolysis (in vivo) | Butoxyacetic Acid (BAA) |

| Butoxyacetic Acid (BAA) | Swelling, decreased deformability, hemolysis (in vitro) | N/A |

Comparative Hematotoxicity of Glycol Ethers

The hematotoxicity of ethylene glycol ethers varies depending on the length of the alkyl chain. epa.gov While ethylene glycol monomethyl ether (EGME) primarily affects the reproductive, developmental, and immune systems, increasing the alkyl chain length tends to decrease these toxicities but increase hemolytic activity. epa.gov Consequently, ethylene glycol monobutyl ether (EGBE) is considered the most potent hemolytic agent in this class of compounds. epa.gov

A comparison of the bone marrow toxicity of the three major ethylene glycol ethers revealed the following order of potency: EGME > EGEE > EGBE, with EGBE showing relatively low activity in this regard. epa.gov However, structure-hemolysis relationship studies have demonstrated that butoxyacetic acid (BAA), the metabolite of EGBE, is the most efficacious of all alkoxyacetic acids in causing hemolysis. epa.gov The presence and position of the ether linkage are critical factors in determining the hematotoxicity of these compounds. epa.gov

In contrast to ethylene glycol ethers, propylene (B89431) glycol ethers with the alkoxy group in the primary position exhibit a different toxicity profile, with the primary target organs being the liver and kidney rather than the hematopoietic system. ecetoc.org

| Glycol Ether | Primary Toxic Effect | Relative Potency (Bone Marrow Toxicity) |

| Ethylene Glycol Monomethyl Ether (EGME) | Reproductive, developmental, immune, bone marrow | High |

| Ethylene Glycol Monoethyl Ether (EGEE) | Bone marrow | Medium |

| Ethylene Glycol Monobutyl Ether (EGBE) | Hemolysis | Low |

Environmental Fate, Transport, and Ecotoxicological Investigations of Triethylene Glycol Monoethyl Ether

Biodegradation Pathways and Kinetics

The breakdown of triethylene glycol monoethyl ether in the environment is primarily driven by microbial activity. The rate and extent of this degradation are influenced by the presence of oxygen and the specific environmental matrix.

Aerobic Biodegradation in Aqueous Environments

Under aerobic conditions, such as those found in surface waters, this compound is subject to biodegradation. Studies have shown that its degradation can be significant, although the kinetics can vary. For instance, one study reported degradation ranges from 1% to 100% over a period of 5 to 20 days. nih.gov Another study focusing on the broader category of di- and triethylene glycols indicated that they are partially to completely removed from river water within 7 days at a temperature of 20°C.

The rate of aerobic biodegradation is a critical factor in determining the persistence of this compound in aquatic systems. The following table summarizes reported biodegradation data.

| Time (days) | Biodegradation Percentage | Compound |

| 5 | 1% - 38% | This compound |

| 10 | 90% | This compound |

| 15 | 94% | This compound |

| 20 | 100% | This compound |

Table 1: Aerobic Biodegradation of this compound in Aqueous Environments. Data sourced from PubChem CID 8190. nih.gov

Anaerobic Biotransformation Processes

Information regarding the anaerobic biodegradation of this compound is less abundant in scientific literature. However, studies on related compounds provide some insights. For instance, high boiling ethylene (B1197577) glycol ethers are generally expected to undergo complete biodegradation under anaerobic conditions, with estimated half-lives ranging from one to three weeks. psu.edu Research on the anaerobic digestion of the parent compound, triethylene glycol, has demonstrated that it can be metabolized by microbial communities. nih.gov The degradation of triethylene glycol in anaerobic bioreactors has been shown to produce intermediates such as acetate (B1210297) and ethanol. While these findings suggest that anaerobic biotransformation of this compound is possible, further research is needed to delineate the specific pathways and kinetics.

Microbial Degradation Mechanisms and Metabolite Identification

The microbial degradation of this compound is believed to proceed through two primary metabolic pathways. nih.govnih.gov The principal mechanism involves the oxidation of the terminal alcohol group by alcohol dehydrogenase, leading to the formation of the corresponding alkoxy acid. A secondary pathway involves the O-dealkylation of the ether linkage by P-450 mixed-function oxidases, which results in the formation of triethylene glycol. nih.govnih.gov This triethylene glycol can then be further oxidized to a carboxylic acid. nih.govnih.gov

For the closely related compound, triethylene glycol monomethyl ether (TGME), the primary metabolite has been identified as 2-[2-(2-methoxyethoxy)ethoxy]acetic acid. scbt.com By analogy, the principal metabolite of this compound is expected to be 2-[2-(2-ethoxyethoxy)ethoxy]acetic acid. Studies on the degradation of ethylene glycol and diethylene glycol monoethyl ethers by Pseudomonas species have identified ethoxyacetic acid and ethoxyglycoxyacetic acid as metabolic products, further supporting the proposed oxidative pathway.

Biodegradation in Soil and Sediment Compartments

The biodegradation of this compound is also expected to occur in soil and sediment. Based on its rapid biodegradation in aqueous environments, it is anticipated that the compound will also be readily degraded by soil microorganisms. However, specific quantitative data on its biodegradation rates in soil and sediment are limited. The mobility of the compound in soil, as discussed in the following section, suggests that it has the potential to leach into groundwater before complete degradation can occur in the upper soil layers.

Environmental Mobility and Distribution in Geologic Media

The movement and distribution of this compound in the subsurface are largely governed by its interaction with soil and other geologic materials.

Soil Adsorption and Desorption Characteristics

This compound exhibits a low affinity for adsorption to soil particles. Its soil organic carbon-water (B12546825) partition coefficient (Koc) has been estimated to be 10. nih.gov This low Koc value indicates that the compound is not strongly bound to the organic matter in soil and is, therefore, considered to have very high mobility. nih.gov Consequently, when released to soil, this compound is expected to readily leach through the soil profile with percolating water, potentially reaching groundwater systems. The high water solubility of this compound further contributes to its mobility in the subsurface environment.

| Parameter | Value | Implication |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 10 (estimated) | Very High Mobility in Soil |

Table 2: Soil Adsorption Characteristic of this compound. Data sourced from PubChem CID 8190. nih.gov

Groundwater Leaching and Transport Phenomena

This compound is expected to exhibit very high mobility in soil. nih.gov This behavior is indicated by its low estimated soil organic carbon-water partitioning coefficient (Koc). One structure estimation method predicts a Koc value of 10. nih.gov Other calculation methods estimate a Koc of 24. psu.edu According to a commonly used classification scheme, these low Koc values suggest a high potential for TGEE to leach from soil and enter groundwater systems. nih.gov The general high mobility of glycol ethers in groundwater further supports the potential for rapid transport away from a contamination source.

Table 1: Estimated Soil Adsorption and Mobility of this compound

| Parameter | Estimated Value | Source | Implication |

|---|

Detection and Distribution in Surface Water Systems

Monitoring data has confirmed the presence of this compound in various water systems. In a large-scale study of samples from Superfund sites, TGEE was detected 20 times across approximately 300,000 groundwater, surface water, and soil samples. nih.gov The compound has also been identified, at unreported concentrations, in drinking water samples from several U.S. cities, including Cincinnati, OH (in 1978 and 1980), Philadelphia, PA (in 1976), and Ottumwa, IA (in 1976). nih.gov The U.S. Environmental Protection Agency (EPA) has also verified an analytical method for detecting various glycols, including triethylene glycol, in drinking water, surface water, and groundwater, partly due to their use as solvents and in hydraulic fracturing fluids. epa.gov

Volatilization and Atmospheric Dispersion

The physical and chemical properties of this compound indicate that volatilization and subsequent atmospheric dispersion are not significant environmental fate pathways.

Henry's Law Constant and Air-Water Exchange Dynamics

The Henry's Law constant for TGEE, which quantifies the partitioning of a chemical between air and water, is estimated to be very low. A fragment constant estimation method yields a value of 4.8 x 10⁻¹⁴ atm-m³/mol. nih.gov Another model-based estimate is 9.52 x 10⁻¹⁴ atm-m³/mol at 25°C. psu.edu These low values indicate that TGEE has a strong preference for the aqueous phase over the gas phase, and therefore, significant exchange from water to air is not expected. nih.gov

Table 2: Estimated Henry's Law Constant for this compound

| Estimated Value (atm-m³/mol) | Temperature (°C) | Estimation Method | Source |

|---|---|---|---|

| 4.8 x 10⁻¹⁴ | Not Specified | Fragment Constant Estimation | nih.gov |

Volatilization from Soil and Water Surfaces

Consistent with its low Henry's Law constant, this compound is expected to be essentially nonvolatile from water surfaces. nih.gov Furthermore, based on its low vapor pressure of 0.01 mm Hg, TGEE is not expected to volatilize from dry soil surfaces. nih.gov Consequently, volatilization is not considered an important environmental fate process for this compound. nih.gov

Atmospheric Photodegradation Kinetics and Products

While TGEE is not highly volatile, any portion that does enter the atmosphere is expected to be degraded by reacting with photochemically-produced hydroxyl (OH) radicals. The half-life for vapor-phase TGEE in the atmosphere due to this reaction is estimated to be short. For the general category of high boiling glycol ethers, the atmospheric half-life is estimated to be between 2.4 and 2.5 hours. For the related compound, triethylene glycol monomethyl ether, the atmospheric half-life is estimated at 9.6 hours, suggesting that degradation via this pathway is a relatively rapid process. nih.gov The primary removal mechanism in the troposphere is initiated by these hydroxyl radicals. copernicus.orgnih.gov

Bioconcentration and Bioaccumulation Potentials in Aquatic and Terrestrial Biota

The potential for this compound to concentrate in living organisms is considered to be low. This is supported by multiple lines of evidence, including its octanol-water partition coefficient (log Kow) and estimated bioconcentration factor (BCF). nih.gov

The BCF, which measures the accumulation of a chemical in an organism from water, is estimated to be 3 for TGEE in fish. nih.gov A log BCF is estimated at approximately 0.50. psu.edu According to standard classification schemes, these BCF values suggest that the potential for bioconcentration in aquatic organisms is low. nih.gov This is further supported by a GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile, which gives TGEE a bioaccumulation score of 0, and notes its food chain concentration potential as "None". noaa.gov

The low potential for bioaccumulation is consistent with the compound's low lipophilicity, as indicated by its calculated octanol-water partition coefficient (log Kow), with reported values of -0.7 and -2.79. nih.gov

Table 3: Bioconcentration and Bioaccumulation Potential of this compound

| Parameter | Estimated Value | Source | Implication |

|---|---|---|---|

| Bioconcentration Factor (BCF) | 3 | nih.gov | Low potential for bioconcentration |

| Log Bioconcentration Factor (Log BCF) | ~0.50 | psu.edu | Low potential for bioconcentration |

| Log Octanol-Water Partition Coefficient (Log Kow/Pow) | -0.7 to -2.79 | nih.gov | Low lipophilicity, low bioaccumulation potential |

Bioconcentration Factor (BCF) Derivation and Interpretation

The bioconcentration factor (BCF) is a critical measure for assessing the potential of a chemical to accumulate in an organism from the surrounding environment. For this compound (TEGMEE), multiple lines of evidence indicate a low potential for bioconcentration in aquatic organisms.

The bioconcentration potential is considered low when the BCF is less than 100. uapinc.comusequantum.com An estimated BCF of 3 has been calculated for fish, a value that strongly suggests the potential for bioconcentration in aquatic organisms is low. nih.gov This estimation was derived using a regression equation based on an estimated log Kow (octanol-water partition coefficient) of -0.96. nih.gov Other predictions have calculated a log BCF of approximately 0.50, further supporting the low bioaccumulation potential. scbt.com The low bioconcentration potential is also inferred from its low log Pow (partition coefficient, n-octanol/water), which is estimated to be -0.6. uapinc.comusequantum.com

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for this compound to bioaccumulate in aquatic life is considered limited. This is primarily attributed to its physicochemical properties, particularly its high water solubility and low octanol-water partition coefficient (log Kow of -0.96). scbt.comoecd.org Substances that are highly soluble in water tend to remain in the aqueous phase and are less likely to partition into the fatty tissues of organisms. oecd.orguapinc.com

Trophic Transfer Considerations

Trophic transfer refers to the movement of a substance through a food web. Given the low bioaccumulation and bioconcentration potential of this compound, the probability of it biomagnifying up the food web is minimized. boxa-solvents.com Because the substance does not significantly accumulate in the tissues of individual organisms at the base of the food chain, there is little potential for it to be transferred and concentrated at higher trophic levels. boxa-solvents.com

Aquatic and Terrestrial Ecotoxicity Assessments

Acute and Chronic Toxicity to Aquatic Organisms

Detailed research findings from acute toxicity tests are presented in the table below:

Table 1: Acute Aquatic Toxicity of this compound| Test Species | Endpoint | Exposure Duration | Result (mg/L) | Reference |

|---|---|---|---|---|

| Pimephales promelas (fathead minnow) | LC50 | 96 hours | > 10,000 | uapinc.comoecd.org |

| Daphnia magna (water flea) | LC50 | 48 hours | > 10,000 | uapinc.comusequantum.comoecd.orguapinc.com |

| Algae | LC50 | Not Specified | > 10,000 (modeled) | oecd.org |

| Brine shrimp | TLm | 24 hours | Not Specified | oecd.org |

While acute toxicity is low, data on chronic toxicity is more limited. epa.gov The Interagency Testing Committee has previously noted a need for data on the chronic effects on fish, aquatic invertebrates, and algae. epa.gov

Effects on Microbial Communities in Environmental Systems

The effect of this compound on microbial communities varies with concentration. In the context of wastewater treatment, it is not expected to adversely affect sewage treatment microorganisms, with a reported IC50 greater than 10,000 mg/L. oecd.org The compound is also considered to be readily biodegradable. uapinc.comuapinc.com One study using filtered domestic wastewater as a seed showed progressive bio-oxidation over time: 8% after 5 days, 47% after 10 days, 63% after 15 days, and 71% after 20 days. mdma.ch

However, at much higher concentrations, this compound can exhibit biocidal properties. researchgate.netresearchgate.net In studies relevant to its use as a fuel system icing inhibitor, it was found to be generally biocidal to organisms such as Gliomastix sp., Candida sp., and Pseudomonas aeruginosa at aqueous concentrations between 10% and 17%. researchgate.netresearchgate.netbiodeterioration-control.com Its antimicrobial performance has been found to be roughly equivalent to that of Diethylene glycol monomethyl ether (DiEGME) and Triethylene glycol monomethyl ether (TriEGME). biodeterioration-control.comdtic.mil

Terrestrial Ecotoxicity Studies

There is a notable lack of available data regarding the specific ecotoxicological effects of this compound on terrestrial organisms. oecd.org Published studies and screening information data sets explicitly state that no data are available for its toxicity to soil-dwelling organisms, plants, or birds. oecd.org

While direct toxicity data is absent, information on its environmental fate suggests a high potential for mobility in soil, as indicated by an estimated soil/sediment partition coefficient (Koc) of 10. nih.govuapinc.com This high mobility implies that the substance is likely to leach from soil into groundwater rather than persisting in the terrestrial environment. nih.govuapinc.com Volatilization from moist or dry soil surfaces is also considered a possible fate process. championbrands.com One study examined the effects of general glycol deicers on terrestrial plants like rye grass and lettuce, but did not provide specific data for this compound. science.gov

Pharmacokinetics and Metabolic Profiling of Triethylene Glycol Monoethyl Ether

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Dermal Absorption Mechanisms and Rates in Biological Systems

Triethylene glycol monoethyl ether (TGEE) can be absorbed through the skin, a factor of significant interest in occupational health assessments. ecetoc.org The rate of dermal absorption is influenced by the molecular structure of the glycol ether. An increase in the number of ethylene (B1197577) glycol units or the length of the alkyl chain generally leads to a decreased rate of percutaneous absorption. scbt.com

In vitro studies using human epidermis have determined the penetration rate of TGEE to be 0.024 mg/cm²/hr. nih.gov Comparative studies have shown that the dermal absorption rates of triethylene glycol ethers, including TGEE, are considerably lower—by at least 100-fold—than their ethylene glycol monoalkyl ether counterparts. scbt.com For instance, the absorption rates for ethylene glycol monomethyl ether (EGME), ethylene glycol monoethyl ether (EGEE), and ethylene glycol monobutyl ether (EGBE) range from 214 to 2890 micrograms/cm²/hr. scbt.com

The effect of the number of ethylene glycol units on absorption appears to diminish as the chain length increases. scbt.com While tetraethylene glycol ethers are expected to be less permeable through the skin than triethylene glycol ethers, the difference in permeation may be slight. scbt.com The solvent vehicle can also impact absorption; for example, an aqueous mixture of butoxyethanol is absorbed more efficiently than the pure solvent. nih.gov This is attributed to the ability of glycol ethers to alter the lipid bilayer of the stratum corneum. nih.gov

Table 1: Comparative Dermal Absorption Rates of Glycol Ethers

| Compound | Absorption Rate (mg/cm²/hr) |

|---|---|

| This compound (TGEE) | 0.024 nih.gov |

| 2-Methoxyethanol (EM) | 2.82 nih.gov |

| 2-Ethoxyethanol (EE) | 0.796 nih.gov |

| 2-Butoxyethanol (EB) | 0.198 nih.gov |

| 2-(2-Methoxyethoxy)ethanol (DM) | 0.206 nih.gov |

| 2-(2-Ethoxyethoxy)ethanol (DE) | 0.125 nih.gov |

Systemic Distribution and Tissue Accumulation

Following absorption, glycol ethers are readily distributed throughout the body. ecetoc.org No significant accumulation of the parent compound has been observed. ecetoc.org In studies with the related compound triethylene glycol (TEG) in rats, increased kidney weight was observed at high doses, which was likely related to the renal excretion of the absorbed TEG and its metabolites. nih.gov

Biotransformation Pathways and Metabolite Formation

The primary metabolic pathway for this compound involves oxidation via alcohol dehydrogenase, leading to the formation of an alkoxy acid. nih.gov Another significant route of metabolism is O-dealkylation, an oxidation process mediated by P-450 mixed function oxidases, which results in the formation of triethylene glycol (TEG). ecetoc.orgnih.gov TEG can be further oxidized to a carboxylic acid. nih.gov

A key metabolite of the related compound, triethylene glycol monomethyl ether (TGME), is believed to be 2-[2-(2-methoxyethoxy)ethoxy] acetic acid. scbt.compsu.edu While ethylene glycol, a known kidney toxicant, has been identified as a minor metabolite of some glycol ethers in animal studies, it does not appear to be a major contributor to the toxicity of TGEE. scbt.com Studies with TGME in rats have shown that a small amount of methoxyacetic acid (MAA), a known reproductive toxicant, can be produced through the cleavage of the ether groups. researchgate.net The dominant metabolic pathway, however, is the oxidation of the terminal hydroxyl group to form an acid metabolite. researchgate.net

The initial steps of metabolism for many glycol ethers occur via cytosolic aldehyde dehydrogenase and alcohol dehydrogenase. nih.gov

Figure 1: Proposed Metabolic Pathways of this compound

Excretion Kinetics and Routes

The excretion of triethylene glycol and its metabolites is a crucial aspect of its pharmacokinetic profile. The primary route of elimination for many toxins and their metabolites is through the kidneys via urine. numberanalytics.com In studies with the related compound triethylene glycol monomethyl ether (TGME), metabolites were primarily excreted in the urine. researchgate.net The elimination of these metabolites was rapid, with half-lives of less than 4 hours for each. researchgate.net For triethylene glycol (TEG) administered orally to rats, dosage-related decreases in urine pH and increases in urine volume were observed, likely due to the renal excretion of absorbed TEG and its metabolites. nih.gov Other potential routes of excretion for chemical compounds include hepatobiliary excretion into feces, pulmonary excretion for volatile compounds, and dermal excretion. numberanalytics.com

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Model Development and Validation for this compound

Physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion of chemical substances in the body. nih.govmdpi.com These models are built using physiological, biochemical, and anatomical data. mdpi.com The development of a PBPK model typically follows a "bottom-up" approach, where data from in vitro and animal studies are used to inform the model parameters, which is then scaled to humans. mdpi.comfrontiersin.org

While a specific, fully validated PBPK model for this compound was not detailed in the provided search results, the development and validation of PBPK models for other glycol ethers, such as ethylene glycol monomethyl ether (EGME) and ethylene glycol monoethyl ether (EGEE), have been established. nih.govnih.gov These models are used to estimate human-equivalent no-adverse-effect levels based on internal concentrations observed in animal studies. nih.gov

The general process for developing and validating a PBPK model involves:

Model Building: Gathering in vitro data on metabolism and partitioning, as well as physiological parameters for the species of interest. frontiersin.orgresearchgate.net

Model Qualification/Validation: Comparing the model's predictions with in vivo pharmacokinetic data. A model is often considered validated if its predictions are within a certain fold-error (e.g., 2-fold) of the observed data. frontiersin.org

Sensitivity and Uncertainty Analysis: Identifying the model parameters that have the most significant impact on the output and assessing the confidence in the model's predictions. frontiersin.org

PBPK models have been successfully developed and validated for a range of chemical compounds, demonstrating their utility in risk assessment. nih.govfrontiersin.orgresearchgate.net For instance, a rabbit PBPK/TK model showed good predictive capacity with an average 1.7-fold error for the pharmacokinetics of several compounds. nih.gov

Table of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | TGEE |

| Ethylene glycol monomethyl ether | EGME |

| Ethylene glycol monoethyl ether | EGEE |

| Ethylene glycol monobutyl ether | EGBE |

| Triethylene glycol | TEG |

| Triethylene glycol monomethyl ether | TGME |

| Methoxyacetic acid | MAA |

| 2-Methoxyethanol | EM |

| 2-Ethoxyethanol | EE |

| 2-Butoxyethanol | EB |

| 2-(2-Methoxyethoxy)ethanol | DM |

| 2-(2-Ethoxyethoxy)ethanol | DE |

| 2-(2-Butoxyethoxy)ethanol | DB |

| Tetraethylene glycol ethers | |

| Butoxyethanol | |

| 2-[2-(2-methoxyethoxy)ethoxy] acetic acid | |

| Triethylene glycol monobutyl ether | TGBE |

| Tetraethylene glycol methyl ether | TetraME |

| Tetraethylene glycol butyl ether | TetraBE |

| Propylene (B89431) glycol mono-methyl ether | PGMME |

| Propylene glycol mono-methyl ether acetate (B1210297) | PGMMEac |

| 2-Propylene glycol 1-butyl ether | 2PG1BE |

| Ethylene glycol dimethyl ether | EGDME |

| Ethylene glycol diethyl ether | EGDEE |

| Diethylene glycol dimethyl ether | DEGDME |

| 1-methoxypropan-2-ol | PM |

| 2-ethoxyethyl acetate | EEAc |

| Ethylene glycol monoethyl ether acetate | EGEEA |

| Diethylene glycol methyl ether | DEGME |

| Diethylene glycol | |

| Ethylene glycol | |

| Acetone | |

| Aluminum | |

| Hydrogen | |

| Perchloric acid | |

| Glyceryl nitrate | |

| Nitrogen | |

| Ferrous sulfate | |

| Methanol | |

| Carbon dioxide | |

| Phenoxyethanol | |

| Phenoxyacetic acid | |

| Dipropylene glycol methyl ether | |

| Propyl acetate | |

| 1-propanol | |

| Propionaldehyde | |

| Propionic acid | |

| Inulin | |

| Caffeine | |

| Ofloxacin | |

| Theophylline | |

| Paracetamol | |

| Acyclovir | |

| Genistein | |

| Daidzein | |

| Coumarin | |

| Homosalate | |

| Terephthalic acid | TPA |

| 5-hydroxymethylfurfural | HMF |

| Furoic acid | |

| 2-ketoglutarate | |

| Glycerol | |

| Glycolic acid | |

| Glyoxylate | |

| 2-phospho-glycerate | |

| Tatronate semialdehyde | |

| Pyruvate | |

| Glycolaldehyde | |

| Acetaldehyde | |

| Acetyl-CoA | |

| Glycolyl-CoA | |

| (S)-tartronyl-CoA | |

| Glycerate | |

| Xylulose-5-phosphate | Xylu5P |

| Glyceraldehyde-3-phosphate | GA3P |

Inter-species Extrapolation and Human Health Risk Prediction

The extrapolation of toxicokinetic data from animal models to humans is a critical step in predicting potential health risks associated with chemical exposure. For glycol ethers like this compound (TGEE), this process involves understanding species-specific differences in metabolism and disposition. While specific, comprehensive inter-species extrapolation models for TGEE are not extensively detailed in the available literature, general principles of glycol ether toxicology provide a framework.